2,3,9-Tribromo-dibenzofuran

Analytical Chemistry Environmental Monitoring GC-MS Analysis

Research challenge: Accurate isomer-specific quantification of non-2,3,7,8-substituted PBDFs in complex environmental matrices is hindered by a lack of high-purity, congener-specific standards. 2,3,9-Tribromo-dibenzofuran is a certified analytical reference standard that directly resolves this. - Offers unambiguous isomer identification via its distinct retention index (2462 on RTX-5) and mass spectrum. - Enables definitive separation from co-eluting tribromo isomers in GCxGC-TOFMS workflows. - Functions as a critical negative control in AhR-mediated toxicity assays against potent 2,3,7,8-substituted congeners.

Molecular Formula C12H5Br3O
Molecular Weight 404.88 g/mol
CAS No. 617707-49-0
Cat. No. B12887924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,9-Tribromo-dibenzofuran
CAS617707-49-0
Molecular FormulaC12H5Br3O
Molecular Weight404.88 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C3=CC(=C(C=C3O2)Br)Br
InChIInChI=1S/C12H5Br3O/c13-7-2-1-3-10-12(7)6-4-8(14)9(15)5-11(6)16-10/h1-5H
InChIKeyCAJGGDCLSUAVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,9-Tribromo-dibenzofuran: Analytical Reference


2,3,9-Tribromo-dibenzofuran is a specific tribrominated congener within the polybrominated dibenzofuran (PBDF) class, a group of tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring with bromine substitution [1]. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol [2]. Unlike the extremely toxic 2,3,7,8-substituted PBDF congeners, 2,3,9-tribromo-dibenzofuran possesses a distinct non-2,3,7,8 bromination pattern, which fundamentally alters its toxicological profile and environmental significance [3]. Its primary utility lies not as an active ingredient, but as an essential analytical reference standard and research tool for environmental monitoring and toxicological studies, enabling the specific identification and quantification of this isomer in complex environmental matrices [4].

Analytical reference standard for environmental PBDF monitoring workflows
Congener-specific identification via distinct chromatographic retention behavior
Non-2,3,7,8 bromination pattern supports toxicological differentiation studies

Why 2,3,9-Tribromo-dibenzofuran Cannot Be Substituted


In the context of polybrominated dibenzofurans (PBDFs), substitution is not a matter of simple structural similarity. Each of the 40+ possible PBDF congeners represents a distinct chemical entity with unique physicochemical properties and toxicological potential [1]. The bromination pattern, specifically the presence or absence of a 2,3,7,8-substitution, is the primary determinant of a congener's ability to bind and activate the aryl hydrocarbon receptor (AhR), which mediates dioxin-like toxicity . For instance, 2,3,7,8-substituted congeners are known to be extremely potent, while isomers like 2,3,9-tribromo-dibenzofuran are considered far less toxic [2]. Consequently, for analytical purposes, substituting 2,3,9-tribromo-dibenzofuran with another tribromo isomer, such as 2,3,8-TrBDF or 1,3,9-TrBDF, would lead to misidentification and inaccurate quantification in environmental or biological samples. This necessitates the use of congener-specific analytical standards, as the chromatographic separation and mass spectral detection are tailored to the exact isomer's unique retention time and fragmentation pattern [3].

Congener-Specific Retention

Retention index differs from other tri-brominated PBDF isomers; substitution may cause misidentification in chromatographic analysis.

Mass Spectral Fingerprint

Fragmentation patterns are congener-specific; using an alternative isomer may compromise detection selectivity and quantification accuracy.

Toxicological Classification

Non-2,3,7,8 substitution pattern places this congener in a distinct risk category; 2,3,7,8-substituted PBDFs exhibit a different AhR activation profile.

2,3,9-Tribromo-dibenzofuran: Selection Evidence


Gas Chromatographic Retention Index

The 2,3,9-tribromo-dibenzofuran congener can be chromatographically distinguished from other PBDF isomers and congeners based on its unique Kovats retention index. On a standard RTX-5 non-polar capillary column (60 m × 0.25 mm × 0.25 μm) using a defined temperature program (1 K/min ramp from 170°C to 320°C with helium carrier gas), the retention index for 2,3,9-tribromo-dibenzofuran was determined to be 2462 [1]. This specific retention index serves as a critical parameter for confirming the compound's identity in complex mixtures and ensuring its proper selection as a reference standard for method development and validation.

GC Retention Index
Method context
Kovats Index = 2462
Supports congener-specific identity confirmation in complex mixtures
RTX-5 column, He carrier, 1 K/min ramp; cross-study comparable
Analytical Chemistry Environmental Monitoring GC-MS Analysis

Toxicological Distinction: Non-2,3,7,8 Congeners

A 1992 study by the Dutch National Institute for Public Health and the Environment (RIVM) analyzed cow's milk for brominated dioxins and furans. The study tentatively identified several PBDFs, including two tribromo isomers. Crucially, by comparing these findings with authentic standards, the researchers concluded that none of the identified compounds possessed the 2,3,7,8-substitution pattern [1]. This specific structural feature (or its absence) is a critical determinant of extreme dioxin-like toxicity. The study explicitly stated that compounds lacking this pattern, such as the 2,3,9-substituted congener, may be considered 'not extremely toxic' compared to their 2,3,7,8-substituted counterparts [1].

Toxicological Classification
Class-level
Non-2,3,7,8 substitution pattern
2,3,7,8-substituted congeners: extremely toxic AhR agonists
Reported as distinct from the most hazardous PBDF congeners
Qualitative classification based on structural analysis; no TEF value provided in source
Toxicology Risk Assessment Environmental Health

InChIKey-Based Structural Distinction

The 2,3,9-tribromo-dibenzofuran congener possesses a unique and unambiguous digital structural identifier, the IUPAC International Chemical Identifier Key (InChIKey). According to authoritative databases, its InChIKey is CAJGGDCLSUAVFO-UHFFFAOYSA-N [1]. This string serves as a definitive, machine-readable 'fingerprint' that distinguishes it from all other chemical substances, including its closest isomers like 2,4,8-tribromodibenzofuran (InChIKey: GBBHZWUDKSMEOG-UHFFFAOYSA-N) [2] or 2,3,8-tribromodibenzofuran (CAS 84761-82-0) [3].

Structural Identity
Head-to-head
CAJGGDCLSUAVFO-UHFFFAOYSA-N
Unambiguous digital fingerprint vs other tri-brominated isomers
Distinct from 2,4,8-TrBDF and 2,3,8-TrBDF InChIKey entries
Chemoinformatics Database Curation Compound Identification

2,3,9-Tribromo-dibenzofuran: Key Applications


Environmental Monitoring Reference Standard

This compound is ideally suited as a congener-specific analytical reference standard for the development, validation, and quality control of analytical methods (e.g., GC-MS) aimed at detecting and quantifying PBDFs in environmental matrices such as soil, sediment, water, and biota. Its unique retention index (2462 on RTX-5) and distinct mass spectrum allow for its unambiguous identification and accurate quantification in complex samples [1]. Laboratories engaged in environmental compliance monitoring, particularly those studying contamination from the combustion of brominated flame retardants, would utilize this standard to ensure the reliability of their data.

Non-2,3,7,8 PBDF Toxicology Research

Given its classification as a 'non-2,3,7,8-substituted' congener and thus 'not extremely toxic' in comparison to its 2,3,7,8-substituted counterparts [2], 2,3,9-tribromo-dibenzofuran serves as a crucial research tool for structure-activity relationship (SAR) studies. Researchers can use this pure standard to investigate the specific toxicological effects, metabolism, and bioaccumulation potential of this class of PBDFs, contrasting its behavior with that of the highly potent, dioxin-like 2,3,7,8-substituted isomers. This helps to refine risk assessment models and understand the differential health impacts of various PBDF congeners in the environment.

Isomer-Specific Separation Method Development

The need to separate and quantify individual PBDF congeners, rather than total PBDFs, is critical due to their vastly different toxicities. 2,3,9-tribromo-dibenzofuran is a key compound for developing and optimizing high-resolution chromatographic methods (e.g., comprehensive GCxGC-TOFMS) that aim to resolve complex mixtures of PBDFs [1]. Its distinct physicochemical properties make it an excellent probe for testing column selectivity, optimizing temperature programs, and validating the resolving power of analytical systems for this challenging class of environmental pollutants.

Application
Selection Property
Validation Focus
Environmental monitoring reference standard
Congener-specific retention behavior
GC-MS method validation and QC
Non-2,3,7,8 PBDF toxicology research
Non-2,3,7,8 bromination pattern
AhR activation profiling and SAR studies
Isomer-specific separation method development
Distinct chromatographic profile
Column selectivity and resolution optimization
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